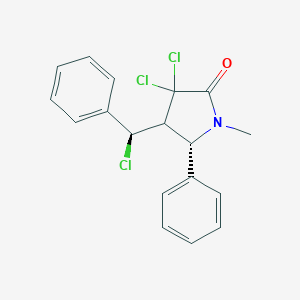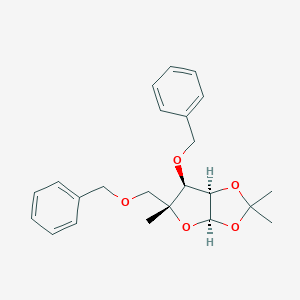
Bbicme-D-ribofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bbicme-D-ribofuranose is a rare sugar derivative that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a ribose derivative that is synthesized using a specific method, and it has been studied extensively for its biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of Bbicme-D-ribofuranose is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins involved in cellular processes. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Bbicme-D-ribofuranose has also been shown to inhibit the replication of certain viruses by interfering with their ability to attach to and enter host cells.
Effets Biochimiques Et Physiologiques
Bbicme-D-ribofuranose has been shown to have several biochemical and physiological effects. It has been shown to modulate the immune response, reduce inflammation, and improve glucose metabolism. Bbicme-D-ribofuranose has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Bbicme-D-ribofuranose in lab experiments is its unique properties, which make it a useful tool for studying various cellular processes. However, one of the limitations of using Bbicme-D-ribofuranose is its high cost and limited availability, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research involving Bbicme-D-ribofuranose. One area of research is the development of novel drugs and therapies based on the compound's unique properties. Another area of research is the development of new synthetic methods for the production of Bbicme-D-ribofuranose, which could improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of Bbicme-D-ribofuranose and its potential applications in the field of medicine and biotechnology.
Méthodes De Synthèse
Bbicme-D-ribofuranose is synthesized using a multistep process that involves the conversion of ribose into the corresponding protected derivative. The protected derivative is then subjected to a series of reactions that involve the introduction of various functional groups to the molecule. The final product is obtained after deprotection of the molecule. This method has been optimized over the years to improve the yield and purity of the final product.
Applications De Recherche Scientifique
Bbicme-D-ribofuranose has been extensively studied for its potential applications in the field of medicine and biotechnology. It has been shown to have antitumor and antiviral properties, and it has also been studied for its potential use in the synthesis of novel antibiotics and other bioactive compounds. Bbicme-D-ribofuranose has also been used as a chiral building block in the synthesis of complex molecules.
Propriétés
Numéro CAS |
149017-69-6 |
|---|---|
Nom du produit |
Bbicme-D-ribofuranose |
Formule moléculaire |
C23H28O5 |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
(3aR,5R,6S,6aR)-2,2,5-trimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole |
InChI |
InChI=1S/C23H28O5/c1-22(2)26-19-20(25-15-18-12-8-5-9-13-18)23(3,28-21(19)27-22)16-24-14-17-10-6-4-7-11-17/h4-13,19-21H,14-16H2,1-3H3/t19-,20+,21+,23-/m1/s1 |
Clé InChI |
IYHSCPYMAVOTQF-BESBDSHLSA-N |
SMILES isomérique |
C[C@]1([C@H]([C@@H]2[C@H](O1)OC(O2)(C)C)OCC3=CC=CC=C3)COCC4=CC=CC=C4 |
SMILES |
CC1(OC2C(C(OC2O1)(C)COCC3=CC=CC=C3)OCC4=CC=CC=C4)C |
SMILES canonique |
CC1(OC2C(C(OC2O1)(C)COCC3=CC=CC=C3)OCC4=CC=CC=C4)C |
Synonymes |
3,5-di-O-benzyl-1,2-isopropylidene-4C-methylribofuranose BBICMe-D-ribofuranose |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



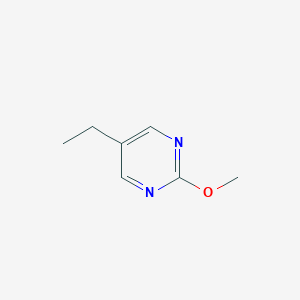
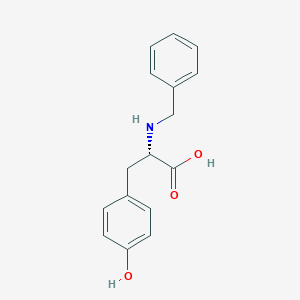
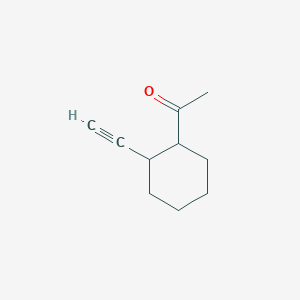
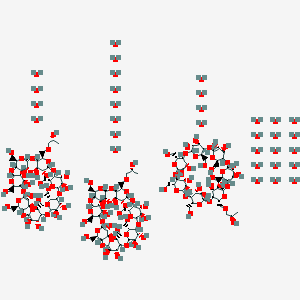
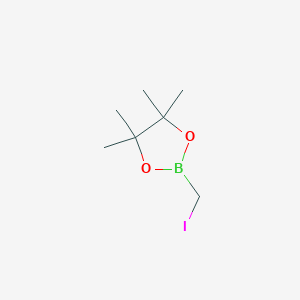
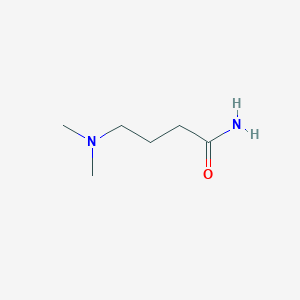
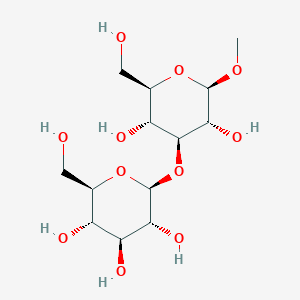
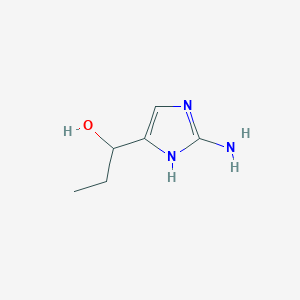
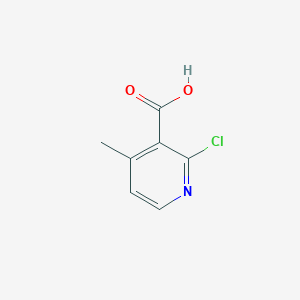
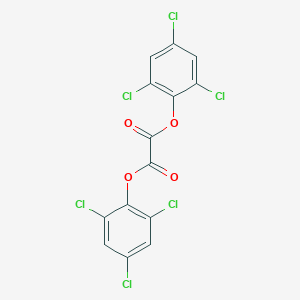
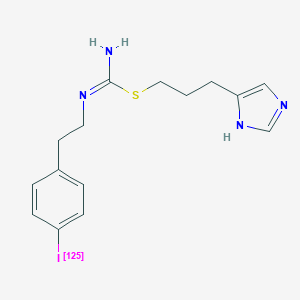
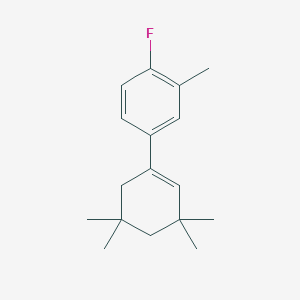
![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile](/img/structure/B114909.png)
